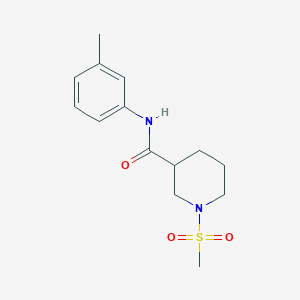

N-(3-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "N-(3-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide" typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. For example, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized by coupling benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution reactions with different electrophiles (Khalid et al., 2013). Such methodologies are indicative of the complex synthetic routes that might be employed for synthesizing compounds like "this compound".

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by sophisticated techniques such as NMR, IR, and mass spectrometry. The molecular docking studies, for instance, reveal the binding interactions of synthesized compounds with biological targets, providing insights into their potential bioactivities (Khalid et al., 2014).

Scientific Research Applications

Nanofiltration Membrane Development

Recent advancements in nanofiltration (NF) membranes have highlighted the importance of piperazine-based NF membranes for environmental applications, including water purification and wastewater treatment. These membranes feature crumpled polyamide layers, which significantly enhance membrane separation performance, water permeance, and antifouling capabilities, demonstrating the potential of piperidine derivatives in environmental science and technology (Shao et al., 2022).

Synthesis of N-heterocycles

Tert-butanesulfinamide, a derivative related to the piperidine framework, has been extensively utilized for the asymmetric synthesis of N-heterocycles, including piperidines. This methodology offers access to structurally diverse compounds with applications in natural products and therapeutic agents, underscoring the chemical versatility of piperidine derivatives in synthetic organic chemistry (Philip et al., 2020).

Sulfonamide Antibiotics and Therapeutics

Sulfonamide compounds, characterized by the sulfonamide functional group, play a critical role in medicinal chemistry as bacteriostatic antibiotics and are used in various clinical applications, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their broad utility illustrates the significance of sulfonamide derivatives in drug development and therapy (Gulcin & Taslimi, 2018).

Drug Discovery and Pharmacology

Piperidine derivatives have been identified as key pharmacophoric groups in the development of antipsychotic agents, indicating their potential in addressing neurological disorders. The exploration of these compounds has led to insights into their potency, selectivity, and binding affinity at dopamine receptors, showcasing the piperidine scaffold's relevance in pharmacological research (Sikazwe et al., 2009).

Water Treatment and Desalination

The development of semi-aromatic polyamide thin-film composite membranes through interfacial polymerization, involving amines and acid chloride monomers, emphasizes the application of these materials in reverse osmosis and nanofiltration for water treatment and desalination. This research highlights the importance of piperidine and sulfonamide derivatives in creating advanced materials for environmental management (Gohil & Ray, 2017).

properties

IUPAC Name |

N-(3-methylphenyl)-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11-5-3-7-13(9-11)15-14(17)12-6-4-8-16(10-12)20(2,18)19/h3,5,7,9,12H,4,6,8,10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPXIIJMLFOWQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)

![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)